molecular formula C6H11NO2 B570491 1-Ethyl-5-hydroxypyrrolidin-2-one CAS No. 72954-65-5

1-Ethyl-5-hydroxypyrrolidin-2-one

Cat. No. B570491
CAS RN: 72954-65-5
M. Wt: 129.159
InChI Key: RIOOHZIYIQTLNP-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxypyrrolidin-2-one, commonly known as EHP, is a chemical compound widely used in scientific research. It is a cyclic amide, with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-hydroxypyrrolidin-2-one is based on the pyrrolidine ring, a five-membered nitrogen heterocycle. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-5-hydroxypyrrolidin-2-one are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .

Scientific Research Applications

  • Isolation from Natural Sources : 1-Ethyl-5-hydroxypyrrolidin-2-one, under the general category of 5-hydroxypyrrolidin-2-one derivatives, has been isolated from natural sources like Jatropha curcas and Pteridium aquilinum. These studies suggest its presence in various plants and its potential use in natural product chemistry and pharmacognosy (Staubmann et al., 1999); (Chen et al., 2008).

  • Biological and Pharmacological Activities : Studies have demonstrated the anti-inflammatory, antibacterial, antisecretory, and cytotoxic properties of 5-hydroxypyrrolidin-2-one, suggesting its application in medicinal chemistry and drug development (Kuhnt et al., 1995).

  • Pharmacological Profiles : Research into the pharmacology of derivatives of 5-hydroxypyrrolidin-2-one has led to the development of compounds with potential application in the treatment of conditions like platelet aggregation, indicating its role in cardiovascular drug research (Ogawa et al., 2002).

  • Chemical Synthesis : The compound has been used in the regio- and stereoselective synthesis of polysubstituted derivatives, highlighting its role in synthetic organic chemistry and drug synthesis (da Silva et al., 2020).

  • Synthesis of Biologically Active Compounds : Its use in the synthesis of compounds with potential antimicrobial activity further underscores its importance in pharmaceutical research (Uno et al., 1987).

  • Application in Porphyria Research : Quantitation of related pyrrolidin-2-one derivatives in patients with acute intermittent porphyria indicates its significance in clinical biochemistry and diagnostic studies (Graham et al., 1979).

  • Corrosion Inhibition : Research has also explored its derivatives as corrosion inhibitors for steel in acidic environments, suggesting applications in materials science and engineering (Bouklah et al., 2006).

  • Enzyme Catalysed Synthesis : Its synthesis using enzyme-catalyzed processes implies its role in green chemistry and biocatalysis (Humphrey et al., 2000).

  • Synthesis of Novel Derivatives : Novel syntheses and cytotoxic evaluation of its derivatives indicate its application in the development of anticancer agents (Janecki et al., 2005).

  • Analytical Applications : Its metabolites have been quantitatively analyzed in human urine, suggesting its relevance in toxicology and occupational health studies (Jönsson & Akesson, 1997).

Future Directions

While specific future directions for 1-Ethyl-5-hydroxypyrrolidin-2-one are not mentioned in the available literature, the field of drug discovery continues to explore the potential of pyrrolidine derivatives for the treatment of various diseases . The development of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

1-ethyl-5-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOOHZIYIQTLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028010
Record name 1-Ethyl-5-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-hydroxy-2-pyrrolidinone

CAS RN

72954-65-5
Record name 1-Ethyl-5-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Zhen - 2016 - rucore.libraries.rutgers.edu
Africa has been and continues to be an important source of medicinal plants yet only a relative few have been extensively studied. Three different traditional African medicinal plants …
Number of citations: 2 rucore.libraries.rutgers.edu

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